[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine
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Overview
Description
(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine is a chemical compound with the molecular formula C14H26ClN3O and a molecular weight of 287.83 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with cyclopentyl and methyl groups, and an amine group attached to a methoxypropyl chain .
Preparation Methods
The synthesis of (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-methoxypropylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Scientific Research Applications
(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to fit well in the active site of certain enzymes, such as LmPTR1, through hydrophobic interactions and lower binding free energy . These interactions can inhibit the enzyme’s activity, leading to the compound’s biological effects .
Comparison with Similar Compounds
(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives, such as:
1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-Pyrazol-5-yl)methyl)urea: This compound is known for its TRPV1 antagonistic properties.
3(5)-Aminopyrazoles: These are versatile scaffolds in organic synthesis and medicinal chemistry, often used as precursors for more complex heterocyclic systems.
Imidazole-containing compounds: These compounds have shown significant antimicrobial potential and are used in various therapeutic applications.
The uniqueness of (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylamine lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C14H25N3O |
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Molecular Weight |
251.37 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C14H25N3O/c1-12-13(10-15-8-5-9-18-2)11-17(16-12)14-6-3-4-7-14/h11,14-15H,3-10H2,1-2H3 |
InChI Key |
AIPNJPHGNGZILN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCCCOC)C2CCCC2 |
Origin of Product |
United States |
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